
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimization for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions may vary depending on the desired substitution, such as using halogenating agents for halogenation.
Major Products:
Oxidation: 2,4,5-Trimethoxybenzaldehyde or 2,4,5-Trimethoxybenzoic acid.
Reduction: 2,4,5-Trimethoxyethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biochemical pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparación Con Compuestos Similares
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with potentially different biological activity.
2,4,5-Trimethoxybenzyl alcohol: Lacks the chiral center but shares similar structural features.
2,4,5-Trimethoxyphenethylamine: A related compound with different functional groups and applications.
Uniqueness: (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activities and selectivity in chemical reactions.
Conclusion
This compound is a compound of significant interest in various scientific fields
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(1S)-1-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1 |
Clave InChI |
YLBPNQSWBPAASQ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1OC)OC)OC)O |
SMILES canónico |
CC(C1=CC(=C(C=C1OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
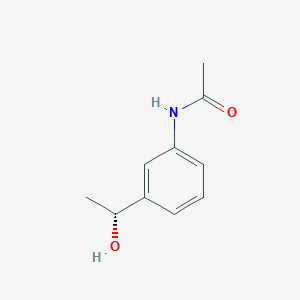

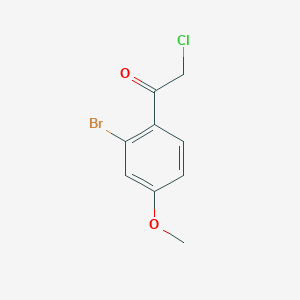
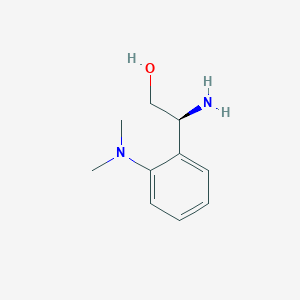
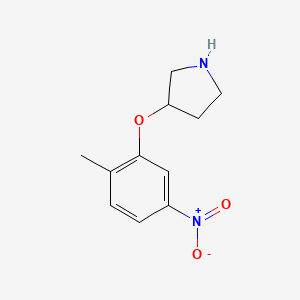



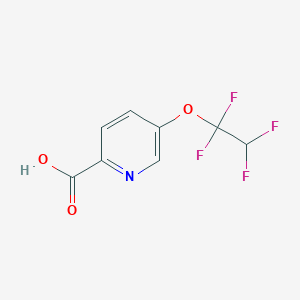
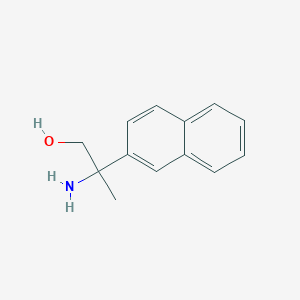

![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
